molecular formula C22H20N6O2 B2986028 N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide CAS No. 1251557-83-1

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No.: B2986028
CAS No.: 1251557-83-1
M. Wt: 400.442
InChI Key: NACKUNMZXBUXAD-UHFFFAOYSA-N
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Description

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole and pyridazine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, which are then coupled with an appropriate phenylamine derivative. The final step involves the formation of the propanamide moiety through an amide coupling reaction. Common reagents used in these reactions include various organic solvents, catalysts, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings or the amide moiety.

Scientific Research Applications

N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-2-phenoxypropanamide include:

  • N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-chlorobenzenesulfonamide
  • N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-dimethylbenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of pyrazole and pyridazine rings with a phenoxypropanamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-phenoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-16(30-19-6-3-2-4-7-19)22(29)25-18-10-8-17(9-11-18)24-20-12-13-21(27-26-20)28-15-5-14-23-28/h2-16H,1H3,(H,24,26)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACKUNMZXBUXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC2=NN=C(C=C2)N3C=CC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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